

Introduction: A Versatile Scaffold for Chemical Innovation

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Compound of Interest

Compound Name: **2-Chloro-4-methoxybenzaldehyde**

Cat. No.: **B1588500**

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2-Chloro-4-methoxybenzaldehyde, identified by CAS number 54439-75-7, is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.^[1] Its molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a chlorine atom on the benzene ring, provides a unique combination of electronic and steric properties.^{[1][2]} This trifunctional nature makes it a valuable building block for the synthesis of more complex molecules, particularly within the realms of pharmaceutical research and materials science. The strategic placement of the chloro and methoxy groups significantly influences the reactivity of the aromatic ring and the aldehyde, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, chemical behavior, applications, and handling protocols.

Physicochemical and Spectroscopic Profile

The fundamental identity of **2-Chloro-4-methoxybenzaldehyde** is established by its unique physical properties and spectroscopic signatures. This data is critical for quality control, reaction monitoring, and structural confirmation.

Core Chemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below.

Property	Value	Source(s)
CAS Number	54439-75-7	[1]
Molecular Formula	C ₈ H ₇ ClO ₂	[1] [3]
Molecular Weight	170.59 g/mol	[1] [3]
IUPAC Name	2-chloro-4-methoxybenzaldehyde	[1]
SMILES	COCl1=CC(=C(C=C1)C=O)Cl	[1]
InChIKey	YWGKOEQZKMSICW-UHFFFAOYSA-N	[1] [2]
Physical Form	Solid	[2]
XLogP3	2.2	[4]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the structure and purity of **2-Chloro-4-methoxybenzaldehyde**. The proton nuclear magnetic resonance (¹H-NMR) spectrum provides a definitive fingerprint of the molecule.

- ¹H-NMR Data (CDCl₃): The product is characterized by the following chemical shifts (δ) in parts per million (ppm):
 - 10.33 ppm (1H, singlet): Corresponds to the aldehyde proton (-CHO).[\[5\]](#)
 - 7.90 ppm (1H, doublet, J = 8.8 Hz): Aromatic proton ortho to the aldehyde group.[\[5\]](#)
 - 6.84-6.95 ppm (2H, multiplet): The remaining two aromatic protons.[\[5\]](#)
 - 3.89 ppm (3H, singlet): Protons of the methoxy group (-OCH₃).[\[5\]](#)

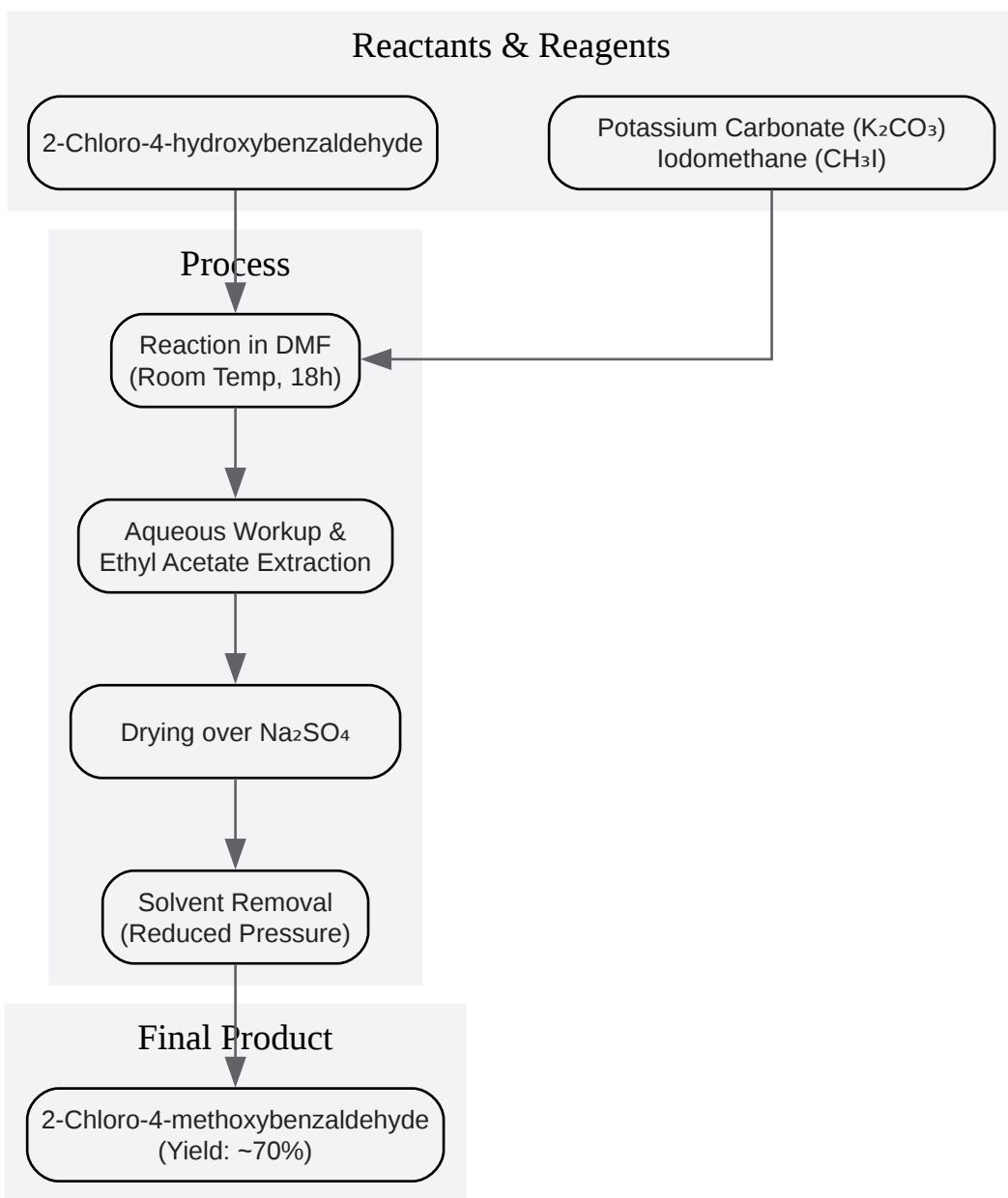
While ¹H-NMR is primary, a full characterization suite would also include ¹³C-NMR, Infrared (IR) Spectroscopy to confirm the carbonyl stretch of the aldehyde, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Synthesis and Purification: A Practical Approach

The most common and efficient laboratory-scale synthesis of **2-Chloro-4-methoxybenzaldehyde** involves the methylation of its phenolic precursor, 2-chloro-4-hydroxybenzaldehyde. This reaction is a classic example of a Williamson ether synthesis.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward conversion of the hydroxy-substituted precursor to the target methoxy compound.



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Caption: Workflow for the synthesis of **2-Chloro-4-methoxybenzaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[\[5\]](#) The causality behind each step is explained to provide a deeper understanding of the process.

- Step 1: Reaction Setup
 - Dissolve 2-chloro-4-hydroxybenzaldehyde (1.0 eq, e.g., 12.8 mmol, 2.0 g) in N,N-dimethylformamide (DMF, ~25 mL) in a round-bottom flask equipped with a magnetic stir bar.
 - Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the S_N2 reaction mechanism without interfering with the nucleophile.
- Step 2: Deprotonation
 - To the solution, add potassium carbonate (approx. 2.0 eq, e.g., 25 mmol, 3.46 g).
 - Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile. Its insolubility in DMF drives the equilibrium towards the deprotonated form.
- Step 3: Methylation
 - Add iodomethane (in excess) to the stirring mixture. Seal the flask and stir at room temperature for approximately 18 hours.
 - Rationale: Iodomethane is the electrophile. The iodide is an excellent leaving group, making the methylation efficient. The reaction is run overnight to ensure it proceeds to completion.
- Step 4: Aqueous Workup and Extraction
 - After the reaction is complete (monitored by TLC), add water to the reaction mixture.

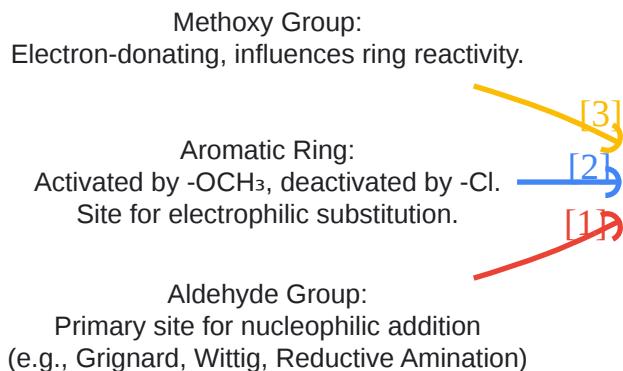
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
 - Wash the combined organic layers with saturated brine.
 - Rationale: Water is added to quench the reaction and dissolve the inorganic salts (potassium carbonate, potassium iodide). Ethyl acetate is a water-immiscible organic solvent that selectively dissolves the desired product. The brine wash helps to remove residual water from the organic layer.
- Step 5: Drying and Purification
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent by distillation under reduced pressure.
 - Rationale: Anhydrous sodium sulfate removes trace amounts of water. Removing the solvent under reduced pressure yields the crude product, which is often of high purity (~70% yield).^[5] Further purification can be achieved via recrystallization if necessary.

Chemical Reactivity and Applications in Drug Discovery

The utility of **2-Chloro-4-methoxybenzaldehyde** stems from the interplay of its three functional groups.

Key Reactive Sites

The aldehyde functionality is the primary site for synthetic transformations, while the chloro and methoxy groups modulate the reactivity of the aromatic ring.



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Caption: Key reactive sites on the **2-Chloro-4-methoxybenzaldehyde** molecule.

Role as a Synthetic Intermediate

The aldehyde group is a versatile functional handle for constructing larger, more complex molecular frameworks. It readily participates in:

- Schiff Base Formation: Reaction with primary amines to form imines, which are common substructures in bioactive compounds.
- Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.
- Aldol Condensation: Reaction with enolates to build larger carbon skeletons.
- Reductive Amination: A one-pot conversion to an amine, a crucial functional group in many pharmaceuticals.

These transformations make **2-Chloro-4-methoxybenzaldehyde** a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.^[6]

Significance of Chloro and Methoxy Groups in Medicinal Chemistry

The chloro and methoxy substituents are not merely passive components; they are frequently incorporated into drug candidates to fine-tune their pharmacological profiles.[\[7\]](#)

- The Chloro Group: Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also participate in halogen bonding, a type of non-covalent interaction that can improve binding affinity to a biological target.
- The Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug clearance or activation. Its electron-donating nature also influences the overall electronic properties of the molecule.

The presence of both groups on this scaffold provides a synthetically accessible starting point for exploring structure-activity relationships (SAR) in drug development projects.[\[7\]](#)

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-4-methoxybenzaldehyde** presents the following hazards:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[\[1\]](#)[\[2\]](#)
- Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.[\[1\]](#)

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)[\[9\]](#)

- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile).[8][9]
 - Wear safety goggles or a face shield.[8][10]
 - Wear a lab coat or other protective clothing.[8][9]
- Hygiene: Wash hands thoroughly after handling.[8][9] Avoid ingestion and inhalation.[9][11]

Storage Conditions

- Store in a tightly closed container.[11]
- Keep in a cool, dry, and well-ventilated place.[9][11]
- For long-term stability, storage under an inert atmosphere at room temperature is recommended.[3]
- Store away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) is more than a simple chemical; it is a strategic building block for advanced synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a highly valuable intermediate for researchers in both academic and industrial settings. For drug development professionals, the specific combination of chloro, methoxy, and aldehyde functionalities on a single aromatic scaffold offers a compelling starting point for the design and synthesis of novel therapeutic agents with potentially optimized pharmacological properties. Adherence to established safety protocols is crucial when handling this compound to mitigate risks and ensure successful scientific outcomes.

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